Aerothionin

Catalog No.
S517360
CAS No.
28714-26-3
M.F
C24H26Br4N4O8
M. Wt
818.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aerothionin

CAS Number

28714-26-3

Product Name

Aerothionin

IUPAC Name

(5S)-7,9-dibromo-N-[4-[[(5S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

Molecular Formula

C24H26Br4N4O8

Molecular Weight

818.1 g/mol

InChI

InChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36)/t19?,20?,23-,24-/m1/s1

InChI Key

BJWQSQOWGBUSFC-KBTIEJEYSA-N

SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br

solubility

Soluble in DMSO

Synonyms

Aerothionin;

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br

Isomeric SMILES

COC1=C(C([C@]2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NO[C@@]4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br

The exact mass of the compound Aerothionin is 813.8484 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177380. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aerothionin (CAS 28714-26-3) is a tetrabromo spirocyclohexadienylisoxazole alkaloid derived from marine sponges. In procurement and chemoinformatics, it serves as an analytical standard and a precursor for synthesizing spiroisoxazoline libraries. Characterized by its stable film or powder form and solubility in DMSO and ethanol, Aerothionin is utilized in drug discovery for its targeted antimycobacterial properties. Working aliquots of Aerothionin demonstrate shelf stability for up to 3 months at -20°C, making it a reliable baseline material for comparative in vitro assays .

Substituting Aerothionin with closely related marine bromotyrosines, such as Homoaerothionin or Aeroplysinin-1, compromises assay integrity and synthetic scalability. While these compounds share similar structural motifs, their biological and chemical behaviors diverge sharply. Aeroplysinin-1 exhibits broad-spectrum antibacterial activity and measurable baseline toxicity to normal endothelial cells, which confounds therapeutic index calculations in oncology or mycobacterial screening [1]. Furthermore, attempting to synthesize the pentane-linked Homoaerothionin homologue results in drastically lower yields compared to the butane-linked Aerothionin[2]. Consequently, substituting Aerothionin with in-class alternatives introduces unacceptable variables in both processability and target selectivity.

Baseline Cytotoxicity in Normal Endothelial and Fibroblast Cells

In comparative in vitro assays, Aerothionin demonstrates lower off-target toxicity against normal cell lines than the related bromotyrosine Aeroplysinin-1. Aeroplysinin-1 reduces the viability of MS1 endothelial cells with an EC50 of 18.1 µM and 3T3 fibroblasts with an EC50 of 40.1 µM. In contrast, Aerothionin exhibits no detectable EC50 against MS1 cells or fibroblasts at these concentrations, only showing effects on HUVECs at higher concentrations (EC50 = 43.8 µM) [1].

Evidence DimensionNormal cell cytotoxicity (EC50)
Target Compound Data>43.8 µM (MS1); no toxicity to 3T3 fibroblasts
Comparator Or BaselineAeroplysinin-1 (EC50 = 18.1 µM for MS1; 40.1 µM for 3T3)
Quantified Difference>2.4-fold higher tolerance in endothelial cells; complete lack of fibroblast toxicity
ConditionsIn vitro viability assays using MS1, HUVEC, and 3T3 cell lines

Aerothionin provides a cleaner, less toxic baseline for cellular assays, making it a more accurate reference compound when evaluating the therapeutic index of novel bromotyrosine derivatives.

Biomimetic Synthesis Yield and Precursor Processability

When synthesizing bromotyrosine derivatives via the amidation of spiroisoxazoline ester precursors, the choice of diamine linker dictates processability. Coupling the precursor with 1,4-butanediamine yields Aerothionin at 18%, whereas coupling with 1,5-pentanediamine under identical conditions yields the homologue Homoaerothionin at only 4.4% [1].

Evidence DimensionSynthesis yield from spiroisoxazoline ester
Target Compound Data18% yield
Comparator Or BaselineHomoaerothionin (4.4% yield)
Quantified Difference4-fold higher synthesis yield
ConditionsAmidation of spiroisoxazoline ester 14a with respective diamines at room temperature

The higher synthetic accessibility of Aerothionin makes it a more cost-effective and scalable scaffold for developing spiroisoxazoline analog libraries compared to its pentane-linked homologue.

Pathogen Selectivity Profile

Aerothionin exhibits a highly selective antimicrobial profile compared to other marine bromotyrosines. While (+)-aeroplysinin-1 demonstrates broad-spectrum activity with an MIC of 32 µg/mL against MRSA and E. coli, Aerothionin is inactive against these common pathogens (MIC > 32 µg/mL) [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against MRSA and E. coli
Target Compound Data>32 µg/mL (inactive)
Comparator Or Baseline(+)-Aeroplysinin-1 (32 µg/mL)
Quantified DifferenceLack of broad-spectrum activity in Aerothionin
ConditionsStandard MIC broth microdilution assays against MRSA and E. coli

Buyers screening for targeted agents should select Aerothionin to avoid the confounding broad-spectrum antibacterial activity seen with Aeroplysinin-1.

Targeted Antimycobacterial Drug Discovery

Aerothionin is the right choice for screening libraries against mycobacteria due to its lack of confounding broad-spectrum activity against common pathogens like MRSA or E. coli [1].

Spiroisoxazoline Analog Synthesis

Aerothionin's superior amidation yield from spiroisoxazoline ester precursors makes it a highly processable and scalable scaffold compared to its homologue Homoaerothionin [2].

Therapeutic Index Baselines in Oncology

Its low off-target toxicity to normal fibroblasts and endothelial cells provides a cleaner control for evaluating the specific anti-tumor efficacy of novel bromotyrosine derivatives [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

817.84432 g/mol

Monoisotopic Mass

813.84841 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Aerothionin

Dates

Last modified: 04-14-2024
1: Nicacio KJ, Ióca LP, Fróes AM, Leomil L, Appolinario LR, Thompson CC, Thompson FL, Ferreira AG, Williams DE, Andersen RJ, Eustaquio AS, Berlinck RG. Cultures of the Marine Bacterium Pseudovibrio denitrificans Ab134 Produce Bromotyrosine-Derived Alkaloids Previously Only Isolated from Marine Sponges. J Nat Prod. 2017 Feb 24;80(2):235-240. doi: 10.1021/acs.jnatprod.6b00838. Epub 2017 Feb 13. PubMed PMID: 28191971.
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6: Kalaitzis JA, Davis RA, Quinn RJ. Unequivocal 13C NMR assignment of cyclohexadienyl rings in bromotyrosine-derived metabolites from marine sponges. Magn Reson Chem. 2012 Nov;50(11):749-54. doi: 10.1002/mrc.3868. Epub 2012 Sep 10. PubMed PMID: 22961686.
7: Gochfeld DJ, Kamel HN, Olson JB, Thacker RW. Trade-offs in defensive metabolite production but not ecological function in healthy and diseased sponges. J Chem Ecol. 2012 May;38(5):451-62. doi: 10.1007/s10886-012-0099-5. Epub 2012 Apr 4. PubMed PMID: 22476960.
8: Deng P, Liao XJ, Xu SH. [Isolation and identification of brominated alkaloids from the sponge Ircinia sp]. Zhong Yao Cai. 2011 May;34(5):709-11. Chinese. PubMed PMID: 21954555.
9: Shaala LA, Bamane FH, Badr JM, Youssef DT. Brominated arginine-derived alkaloids from the red sea sponge Suberea mollis. J Nat Prod. 2011 Jun 24;74(6):1517-20. doi: 10.1021/np200120d. Epub 2011 May 4. PubMed PMID: 21542602.
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11: Kalaitzis JA, Leone Pde A, Hooper JN, Quinn RJ. Ianthesine E, a new bromotyrosine-derived metabolite from the Great Barrier Reef sponge Pseudoceratina sp. Nat Prod Res. 2008;22(14):1257-63. doi: 10.1080/14786410701763411. PubMed PMID: 18932089.
12: Abou-Shoer MI, Shaala LA, Youssef DT, Badr JM, Habib AA. Bioactive brominated metabolites from the red sea sponge Suberea mollis. J Nat Prod. 2008 Aug;71(8):1464-7. doi: 10.1021/np800142n. Epub 2008 Jul 26. PubMed PMID: 18656986.
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14: Thoms C, Ebel R, Proksch P. Sequestration and possible role of dietary alkaloids in the sponge-feeding mollusk Tylodina perversa. Prog Mol Subcell Biol. 2006;43:261-75. Review. PubMed PMID: 17153347.
15: Thoms C, Wolff M, Padmakumar K, Ebel R, Proksch P. Chemical defense of Mediterranean sponges Aplysina cavernicola and Aplysina aerophoba. Z Naturforsch C. 2004 Jan-Feb;59(1-2):113-22. PubMed PMID: 15018063.
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